molecular formula C12H9N3O B2622807 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 41010-50-8

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B2622807
CAS No.: 41010-50-8
M. Wt: 211.224
InChI Key: LPMPUKCRDPBSSH-UHFFFAOYSA-N
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Description

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[4,5-b]pyridine core with a phenyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the condensation of 2,3-diaminopyridine with benzaldehyde in the presence of a suitable catalyst. One common method involves the use of sodium metabisulfite as a catalyst in dimethylformamide (DMF) at elevated temperatures (around 130°C) for several hours . The reaction mixture is then poured into ice water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyridines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates and thereby reducing glucose absorption . This interaction is stabilized by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1H-imidazo[4,5-b]pyridine
  • 3-(1H-benzo[d]imidazol-2-yl)-1H-imidazo[4,5-b]pyridine
  • 3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indole

Uniqueness

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenyl group at the 3-position enhances its binding affinity to certain enzymes and receptors, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-phenyl-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMPUKCRDPBSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5.7 g. (0.023 mole) of the product from Step A, 3.45 g. (0.025 mole) of potassium carbonate, 20 mg. of copper powder and 50 ml. of dimethyl formamide was refluxed for 21/2 hours. The cooled mixture was filtered and the solvent was evaporated in vacuo. The oily residue was extracted with 100 ml. of 1 N. sodium hydroxide solution and the extract was treated with decolorizing charcoal and filtered. The filtrate was neutralized with acetic acid. The crystalline precipitate of 600 mg. of 3-phenyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one, m.p. 233°-235° C. was collected.
Quantity
0.023 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred mixture of 3-amino-N-phenylpyridin-2-amine from Step B (258 mg, 1.39 mmol) in CH3CN (15 mL) was added triphosgene (413 mg, 1.39 mmol) and the reaction mixture was stirred for 10 min at ambient temperature. The mixture was concentrated in vacuo and the crude solid was quenched with H2O (10 mL) and saturated aqueous NaHCO3 (10 mL). The precipitate was filtered, washed with water and air-dried to yield the title compound as a brown solid, which was of sufficient purity for use in the next step. MS: m/z=212 (M+1).
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step Two

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